molecular formula C4H7N7O B3048335 Monocarbamoylmelamine CAS No. 16439-79-5

Monocarbamoylmelamine

Cat. No. B3048335
CAS RN: 16439-79-5
M. Wt: 169.15 g/mol
InChI Key: UROVNNMQBJLRGG-UHFFFAOYSA-N
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Description

Melamine is a white crystalline compound made from urea, mainly used in plastics, adhesives, countertops, dishware, whiteboards . It is also a component of certain pigments and dyes .


Synthesis Analysis

While specific synthesis methods for Monocarbamoylmelamine are not available, melamine is typically synthesized by heating urea in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of melamine involves a 1,3,5-triazine skeleton, which means it has a ring of carbon and nitrogen atoms .


Chemical Reactions Analysis

Melamine can undergo a variety of chemical reactions. It can react with formaldehyde to produce melamine resin, a very durable thermosetting plastic, and with cyanuric acid to form a complex that can precipitate out of solution and cause kidney damage .


Physical And Chemical Properties Analysis

Melamine is a stable, white crystalline compound. It is slightly soluble in water and more soluble in organic solvents . It has a high nitrogen content, which makes it useful in certain industrial applications .

Scientific Research Applications

Polymer Chemistry and Materials Science

  • MCM and related compounds like melamine are often studied for their applications in polymer chemistry. Melamine is known for its role in creating melamine-formaldehyde resins, which are widely used in high-pressure laminates due to their heat resistance, hardness, and durability. Studies often focus on enhancing these polymers' properties or developing new applications, such as clarifying agents for waste lubricating oil, indicating potential areas where MCM could be relevant (Rosa et al., 2020).

Environmental Science and Food Safety

  • In environmental science and food safety, research has focused on detecting melamine and its derivatives in food products due to the health risks they pose. For example, methods like capillary electrochromatography-mass spectrometry have been developed to detect trace amounts of melamine and related by-products in dairy products, suggesting that similar techniques could be applied to study MCM's presence and effects in various matrices (Huang et al., 2012).

Biological Effects and Toxicology

  • Studies on melamine have also delved into its toxicological effects, particularly concerning its role in forming urinary tract calculi. This research is crucial for understanding the biological impact of melamine exposure and could provide insights into how structurally related compounds like MCM might interact with biological systems (Zhang et al., 2009).

Future Directions

Research on melamine and its derivatives continues to be an active field. Areas of interest include the development of melamine-based resins and plastics, the environmental impact of melamine, and the health effects of exposure to melamine .

properties

IUPAC Name

(4,6-diamino-1,3,5-triazin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N7O/c5-1-8-2(6)10-4(9-1)11-3(7)12/h(H7,5,6,7,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROVNNMQBJLRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)NC(=O)N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560281
Record name N-(4,6-Diamino-1,3,5-triazin-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16439-79-5
Record name N-(4,6-Diamino-1,3,5-triazin-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (diamino-1,3,5-triazin-2-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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